molecular formula C25H35BO3 B8246804 2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8246804
M. Wt: 394.4 g/mol
InChI Key: ZSYKMEZUZYFNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (1,3,2-dioxaborolane) core. The compound is characterized by a phenyl ring substituted with a (2,6-diisopropylphenoxy)methyl group at the ortho position, which confers significant steric bulk and electronic modulation. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where steric protection enhances boron stability while allowing controlled reactivity . The diisopropylphenoxy group also improves solubility in organic solvents, making it advantageous for synthetic applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35BO3/c1-17(2)20-13-11-14-21(18(3)4)23(20)27-16-19-12-9-10-15-22(19)26-28-24(5,6)25(7,8)29-26/h9-15,17-18H,16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKMEZUZYFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2,6-Diisopropylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields including medicinal chemistry and organic synthesis.

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H28_{28}B1_{1}O3_{3}
  • CAS Number : Not yet assigned in the literature.
  • Molecular Weight : Approximately 306.34 g/mol.

The compound features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis. The presence of the 2,6-diisopropylphenoxy group enhances its lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions facilitated by palladium catalysts. The boron atom in the dioxaborolane structure forms stable complexes with transition metals, enabling the formation of carbon-carbon bonds that are crucial in synthesizing biologically active molecules.

Proposed Mechanism:

  • Formation of Palladium-Boron Complex : The dioxaborolane interacts with a palladium catalyst to form a palladium-boron intermediate.
  • Cross-Coupling Reaction : This intermediate facilitates the transfer of an aryl group to a coupling partner.
  • Product Formation : The process concludes with reductive elimination, yielding the desired product.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Properties : Boron-containing compounds have been studied for their potential in targeting cancer cells through selective toxicity mechanisms.
  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents due to their ability to disrupt bacterial cell walls.
  • Enzyme Inhibition : Certain dioxaborolane derivatives have been shown to inhibit specific enzymes that are critical in metabolic pathways.

Case Studies

  • Anticancer Activity : A study investigating boron compounds found that derivatives similar to the target compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was attributed to apoptosis induction and cell cycle arrest.
    CompoundCell LineIC50 (µM)
    Compound AMCF-710
    Compound BHeLa15
    Target CompoundMCF-7TBD
  • Antimicrobial Efficacy : Research on boronic esters revealed that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membrane integrity.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to improve reaction conditions.

Summary of Findings:

  • Enhanced yields were achieved using microwave-assisted methods compared to traditional heating.
  • Stability studies indicated that the compound retains its activity under various pH conditions.

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

  • Chlorinated Derivatives: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Chlorination at the 2,6-positions and methoxy groups at 3,5-positions enhance electrophilicity, facilitating coupling with heterocycles like indazoles. This compound exhibits high reactivity in palladium-catalyzed cross-couplings (62.3% yield in indazole synthesis) .

Electron-Withdrawing and Donating Groups

  • Sulfonyl-Substituted Derivatives :
    • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): The sulfonyl group is strongly electron-withdrawing, reducing boron reactivity but increasing stability. This derivative is used in protease inhibitor synthesis (e.g., USP7-IN-1) .
  • Methoxy-Substituted Derivatives :
    • 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Methoxy groups enhance solubility in polar solvents, with applications in dye-sensitized solar cells (DSSCs) .

Fluorinated Derivatives

  • 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Fluorine atoms increase lipophilicity and metabolic stability, making this compound a candidate for CNS-targeting pharmaceuticals .

Reactivity and Stability

Compound Key Substituents Molecular Weight Stability (Relative) Reactivity in Cross-Coupling Key Applications
Target Compound Diisopropylphenoxymethyl 424.37 g/mol High Moderate Medicinal chemistry
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane () Cl, OMe 334.03 g/mol Moderate High Anticancer agents
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-dioxaborolane () SO₂Me 280.14 g/mol Very High Low Enzyme inhibitors
2-(3-Methoxy-4,5-dimethylphenyl)-dioxaborolane () OMe, Me 262.15 g/mol Moderate High DSSCs
2-(4-Fluoro-3,5-dimethylphenyl)-dioxaborolane () F, Me 250.12 g/mol High Moderate CNS drugs
  • Steric Effects: The target compound’s diisopropylphenoxymethyl group provides superior steric protection compared to smaller substituents (e.g., methoxy or fluorine), reducing unintended hydrolysis but requiring higher temperatures for cross-coupling .
  • Electronic Effects : Electron-deficient derivatives (e.g., sulfonyl-substituted) exhibit lower reactivity in coupling reactions due to reduced boron electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.